molecular formula C13H14N2O3 B4820143 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide

Cat. No. B4820143
M. Wt: 246.26 g/mol
InChI Key: NQEXPFZICCDYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide, also known as compound X, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Compound X belongs to the class of isoindoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Compound X has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X has been studied for its potential anti-diabetic activity. It has been shown to improve insulin sensitivity and glucose uptake in diabetic mice. This makes it a potential candidate for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X is not fully understood. However, it has been shown to act on various signaling pathways involved in inflammation, cancer, and diabetes. Compound X has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the AMPK signaling pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X is that it is relatively easy to synthesize and can be produced in high yield and purity. It has also been shown to exhibit various biological activities, making it a potential candidate for the treatment of various diseases.
However, one of the limitations of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X is that its mechanism of action is not fully understood. Further research is needed to elucidate its precise mode of action. In addition, the toxicity and pharmacokinetics of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X need to be studied in detail before it can be considered for clinical use.

Future Directions

There are several future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X. One direction is to further investigate its anti-inflammatory activity and its potential for the treatment of inflammatory diseases. Another direction is to study its anti-cancer activity in more detail and to investigate its potential for combination therapy with other anti-cancer drugs. In addition, further research is needed to investigate its potential for the treatment of type 2 diabetes.
Conclusion:
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide X is relatively simple, and it can be produced in high yield and purity. However, further research is needed to elucidate its precise mechanism of action and to study its toxicity and pharmacokinetics in detail.

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-7(2)11(16)14-9-6-4-5-8-10(9)13(18)15-12(8)17/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEXPFZICCDYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC2=C1C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-methylbutanamide
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